1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole)
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Overview
Description
1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) is a compound characterized by the presence of two benzotriazole moieties connected via a sulfinylmethyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) typically involves the reaction of benzotriazole derivatives with sulfinylmethylating agents. One common method includes the reaction of 1H-benzotriazole with a sulfinylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzotriazole moieties can participate in nucleophilic substitution reactions, where the benzotriazole acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential anticancer, antifungal, and antibacterial properties.
Industry: Utilized as a corrosion inhibitor and in the development of UV filters for materials.
Mechanism of Action
The mechanism of action of 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzotriazole moieties can form π–π stacking interactions and hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its potential use as a protease inhibitor .
Comparison with Similar Compounds
1-Cyanobenzotriazole: Known for its use as an electrophilic cyanation reagent.
1-(Phenylsulfonyl)-1H-benzotriazole: Investigated for its corrosion inhibition properties.
1-(3-Pyridinylsulfonyl)-1H-benzotriazole: Another corrosion inhibitor with similar applications.
Uniqueness: 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) is unique due to its dual benzotriazole moieties connected via a sulfinylmethyl bridge, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential in medicinal chemistry set it apart from other benzotriazole derivatives .
Properties
IUPAC Name |
1-(benzotriazol-1-ylmethylsulfinylmethyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c21-22(9-19-13-7-3-1-5-11(13)15-17-19)10-20-14-8-4-2-6-12(14)16-18-20/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHFHXZKIGLSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CS(=O)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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